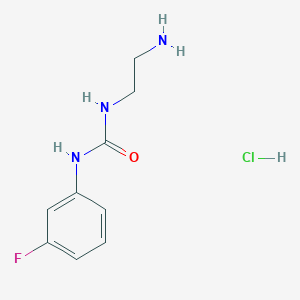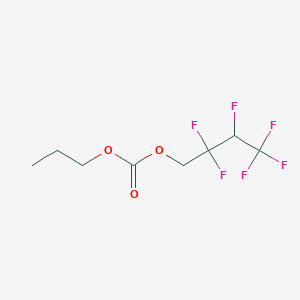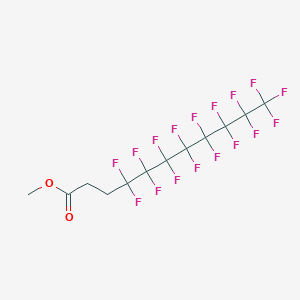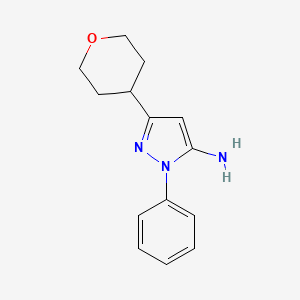![molecular formula C21H17NO4 B12084607 Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is an organic compound that features a biphenyl core with a nitro group and a phenylacetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate typically involves a multi-step process:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce the nitro group. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Formation of Phenylacetate Ester: The nitro-substituted biphenyl is then reacted with methyl phenylacetate under basic conditions to form the ester linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylacetate, facilitating nucleophilic attack on the biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity while minimizing waste and reaction times.
化学反应分析
Types of Reactions
Oxidation: The nitro group in Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate can undergo reduction to form amino derivatives under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivatives of the biphenyl compound.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: Phenylacetic acid and methanol.
科学研究应用
Chemistry
In chemistry, Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its biphenyl core and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential pharmacological activities. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable biphenyl structure and reactive functional groups.
作用机制
The mechanism of action of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate
- Methyl 2-(6-amino-[1,1’-biphenyl]-3-yl)-2-phenylacetate
- Methyl 2-(6-chloro-[1,1’-biphenyl]-3-yl)-2-phenylacetate
Uniqueness
Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is unique due to the position of the nitro group on the biphenyl core, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs, making it a distinct compound for various applications.
属性
分子式 |
C21H17NO4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
methyl 2-(4-nitro-3-phenylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H17NO4/c1-26-21(23)20(16-10-6-3-7-11-16)17-12-13-19(22(24)25)18(14-17)15-8-4-2-5-9-15/h2-14,20H,1H3 |
InChI 键 |
UOJRQQKPAOUXLJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)



![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)




